molecular formula C₂₃H₁₈F₂N₂O₇ B1146188 1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione CAS No. 143157-24-8

1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1146188
M. Wt: 472.4
InChI Key:
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Description

The compound belongs to a class of chemically synthesized organic compounds that feature a complex arrangement of functional groups and heterocyclic components. These compounds are often explored for their potential in various applications, including medicinal chemistry and material science, due to their unique chemical and physical properties.

Synthesis Analysis

Synthetic approaches for compounds of this complexity typically involve multistep synthesis, starting from simpler building blocks. For example, the synthesis of pyrimidine derivatives often employs strategies such as condensation reactions, where nucleophilic addition followed by cyclization leads to the formation of the heterocyclic core (Gasparyan et al., 2016). The introduction of fluorine atoms and benzoyl groups would require selective reactions, such as halogenation and esterification, tailored to preserve the integrity of the sensitive functional groups while achieving the desired molecular architecture.

Scientific Research Applications

Synthesis and Modification

  • Synthesis of Nucleosides : Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, a related compound, has been used for the synthesis of amino- and azido-2′,5′-dideoxy nucleosides. These processes involve various silylation, condensation, and deprotection steps (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).

  • Preparation of Derivatives : Research on derivatives of similar compounds, such as 1-(2-deoxy-4-C-hydroxymethyl-α-L-threo-pentofuranosyl)uracil, includes the preparation of chloro and sulfanyl derivatives. These compounds were synthesized through reactions with hydrogen chloride and thioacetic acid (Hřebabecký, Balzarini, & Holý, 1997).

  • Nucleoside Derivatives for Chemotherapy : Nucleoside derivatives of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have been explored as potential chemotherapeutic agents, highlighting the importance of such compounds in medicinal chemistry (Nagarajan, Meltsner, & Delia, 1997).

Chemical Reactions and Properties

  • Functionalized Pyrimidines : Studies on functionalized 1H-pyrimidines derived from compounds like 4-benzoyl-5-phenylfuran-2,3-dione demonstrate the broad applicability of these compounds in synthesizing various heterocyclic structures (Altural et al., 1989).

  • Antiviral Nucleosides Synthesis : The synthesis of anti-HIV-active 2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl nucleosides, utilizing similar compounds, indicates the potential application of these substances in creating antiviral drugs (Wysocki, Siddiqui, Barchi, Driscoll, & Marquez, 1991).

  • Crystal Structure Analysis : The study of 2'-deoxy-5-propynyluridine, a compound with a similar pyrimidine-2,4(1H,3H)-dione structure, provides insights into the crystalline states and molecular conformations of such compounds, which is crucial for understanding their chemical and physical properties (Budow, Eickmeier, Reuter, & Seela, 2009).

  • Antimicrobial Investigations : Research on pyrido[2,3-d]pyrimidines and their ribofuranosides, which share a structural resemblance, includes synthesis and antimicrobial studies, indicating potential applications in developing new antimicrobial agents (Kumar, Tiwari, & Yadav, 2007).

properties

IUPAC Name

[(2R,3S,5S)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSVRWFIIMWGLT-MMOPVJDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](C([C@H](O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652565
Record name 1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione

CAS RN

143157-24-8
Record name 1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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